(R)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, an allyloxycarbonyl group, and a phenylpropanoate moiety. Its stereochemistry is defined by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a diacid derivative under acidic or basic conditions.
Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group is introduced via a carbamoylation reaction, where an allyl chloroformate reacts with an amine group in the presence of a base such as triethylamine.
Attachment of the Phenylpropanoate Moiety: The final step involves esterification, where the phenylpropanoate moiety is attached to the intermediate compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, high-throughput screening for catalyst selection, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl group, where nucleophiles replace the allyloxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
Chemistry
In chemistry, ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and polymers. Its reactivity and functional groups make it suitable for incorporation into materials with specific properties, such as enhanced durability or biocompatibility.
Mechanism of Action
The mechanism of action of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate involves its interaction with molecular targets through its functional groups. The pyrrolidinone ring and allyloxycarbonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phenylpropanoate moiety can engage in hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
®-2-(((Allyloxy)carbonyl)amino)-3-(3,5-bis((tert-butyldimethylsilyl)oxy)-4-methoxyphenyl)propanoic Acid: This compound shares the allyloxycarbonyl and phenylpropanoate moieties but differs in the substitution pattern on the phenyl ring.
Methyl ®-2-[[(Allyloxy)carbonyl]amino]-2-(oxetan-3-yl)acetate: Similar in having the allyloxycarbonyl group but contains an oxetane ring instead of a pyrrolidinone ring.
Uniqueness
®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and binding properties, making it valuable for specialized applications in various fields.
By understanding the detailed properties and applications of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate, researchers and industry professionals can better leverage its potential in their respective domains.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-2-10-24-17(23)18-13(11-12-6-4-3-5-7-12)16(22)25-19-14(20)8-9-15(19)21/h2-7,13H,1,8-11H2,(H,18,23)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCBHXXPEYVTBN-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.